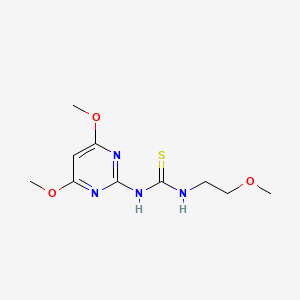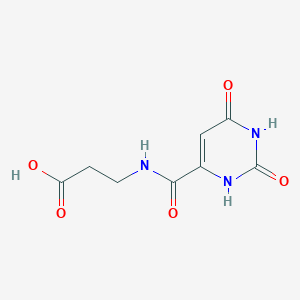
Perfluorophenyl ethenesulfonate
Übersicht
Beschreibung
Perfluorophenyl ethenesulfonate is a perfluorinated compound characterized by the presence of a phenyl ring fully substituted with fluorine atoms and an ethenesulfonate group. This compound is notable for its unique chemical properties, including high thermal stability, chemical resistance, and the ability to participate in various polymerization reactions. These properties make it a valuable monomer in the synthesis of advanced materials, particularly in the field of proton exchange membranes for fuel cells .
Wirkmechanismus
Target of Action
It has been suggested that the compound could be used in the synthesis of perfluorinated monomers bearing acidic groups for proton transport, similar to nafion®, for potential applications in proton exchange membrane (pem) fuel cells .
Mode of Action
It is known that the compound can be used in the synthesis of various molecules with sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane .
Biochemical Pathways
The compound’s potential role in proton transport suggests it may influence pathways related to energy production and transfer, particularly in the context of fuel cells .
Result of Action
Its potential use in proton exchange membranes suggests it may facilitate proton transport and contribute to energy production in fuel cells .
Biochemische Analyse
Biochemical Properties
Perfluorophenyl ethenesulfonate plays a significant role in biochemical reactions, particularly in the context of proton exchange membrane (PEM) fuel cells. It interacts with enzymes, proteins, and other biomolecules through its sulfonic acid group, which facilitates proton transport. The compound’s interactions with biomolecules are primarily electrostatic, involving the attraction between the negatively charged sulfonate group and positively charged regions on proteins and enzymes . These interactions can influence the activity and stability of the biomolecules, making this compound a valuable component in biochemical applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its high stability, which allows it to maintain its biochemical activity over extended periods . Under certain conditions, it can undergo degradation, leading to the formation of byproducts that may have different biochemical effects. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolic activity without causing significant adverse effects . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing dosage levels for safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation . Additionally, it can affect amino acid metabolism by altering the expression of genes encoding key enzymes in these pathways. These interactions can lead to changes in the levels of metabolites, impacting overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake and distribution across cellular compartments . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are critical for its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy metabolism
Vorbereitungsmethoden
The synthesis of perfluorophenyl ethenesulfonate typically involves several key steps:
Organometallic Heck-type Cross-Coupling: This method involves the reaction of a perfluorophenyl halide with an ethenesulfonate precursor in the presence of a palladium catalyst.
Nucleophilic Displacement: Another approach involves the nucleophilic displacement of a leaving group on a perfluorophenyl compound with an ethenesulfonate nucleophile.
Wittig-Horner Reaction: This method uses a phosphonate ester and a base to generate an ylide, which then reacts with a perfluorophenyl aldehyde to form the ethenesulfonate compound.
Industrial production methods for this compound often involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Perfluorophenyl ethenesulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Perfluorophenyl ethenesulfonate has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Perfluorophenyl ethenesulfonate can be compared with other similar compounds, such as:
Perfluorophenyl Methanesulfonate: Similar in structure but with a methanesulfonate group instead of an ethenesulfonate group.
Perfluorophenyl Propanesulfonate: Contains a propanesulfonate group, leading to variations in its chemical and physical properties compared to this compound.
Perfluorophenyl Butanesulfonate: Another similar compound with a butanesulfonate group, used in different industrial applications due to its unique properties.
The uniqueness of this compound lies in its specific combination of a perfluorinated phenyl ring and an ethenesulfonate group, which imparts distinct chemical and physical properties that are valuable in various applications.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) ethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXWLLDJCHOIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377237 | |
| Record name | Pentafluorophenyl ethenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452905-58-7 | |
| Record name | Pentafluorophenyl ethenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1227148.png)
![4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-bromobenzoate](/img/structure/B1227149.png)
![N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE](/img/structure/B1227152.png)
![3-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B1227156.png)
![3-[[[[[5-(4-Chlorophenyl)-2-furanyl]-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-methoxybenzoic acid](/img/structure/B1227157.png)
![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)
![4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1227161.png)

![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)
![5-(4-Chlorophenyl)-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B1227169.png)
![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)
